molecular formula C26H26Cl2N10Na2O8S2 B13748220 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 25790-73-2

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt

Cat. No.: B13748220
CAS No.: 25790-73-2
M. Wt: 787.6 g/mol
InChI Key: YHHNDMUNIZMJHF-UHFFFAOYSA-L
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Description

This compound is a disodium salt of a benzenesulfonic acid derivative featuring a central ethenediyl (stilbene) bridge connecting two benzene rings. Each benzene ring is substituted with a triazine moiety containing chloro, (2-hydroxyethyl)methylamino, and amino groups. The disodium counterions enhance its solubility in aqueous environments, making it suitable for applications in industrial catalysts, fluorescent brighteners, or specialty chemicals . Its structural complexity allows for tunable electronic properties and reactivity, depending on substituent functional groups.

Properties

CAS No.

25790-73-2

Molecular Formula

C26H26Cl2N10Na2O8S2

Molecular Weight

787.6 g/mol

IUPAC Name

disodium;5-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C26H28Cl2N10O8S2.2Na/c1-37(9-11-39)25-33-21(27)31-23(35-25)29-17-7-5-15(19(13-17)47(41,42)43)3-4-16-6-8-18(14-20(16)48(44,45)46)30-24-32-22(28)34-26(36-24)38(2)10-12-40;;/h3-8,13-14,39-40H,9-12H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36);;/q;2*+1/p-2

InChI Key

YHHNDMUNIZMJHF-UHFFFAOYSA-L

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Sulfonation of stilbene Stilbene + fuming sulfuric acid (oleum) Introduction of sulfonic acid groups at 2,2' positions on stilbene ring
2 Preparation of substituted triazine Cyanuric chloride + 2-hydroxyethyl methylamine, base Selective substitution of chloro groups on triazine ring by hydroxyethyl methylamino groups
3 Nucleophilic aromatic substitution Stilbene disulfonate + substituted triazine, heat Formation of amine linkages between stilbene and triazine moieties
4 Neutralization Sodium hydroxide or sodium carbonate Formation of disodium salt for enhanced solubility and stability

This synthetic approach is consistent with general methods for preparing sulfonated stilbene-triazine derivatives used in dye and fluorescent agent industries.

Reaction Conditions and Optimization

  • Temperature: Reactions involving cyanuric chloride substitution typically occur at low temperatures (0–5 °C) initially to control reactivity, followed by gradual warming to room temperature or slightly elevated temperatures to complete substitution.

  • Solvent: Common solvents include acetone, dioxane, or aqueous-organic mixtures facilitating nucleophilic substitution reactions.

  • pH Control: Maintaining slightly basic conditions during coupling reactions favors nucleophilic attack on chloro-substituted triazines.

  • Purification: The final product is purified by crystallization from aqueous solvents or by ion-exchange chromatography to isolate the disodium salt form.

Research Findings on Preparation

  • The compound's synthesis has been documented in patent literature and chemical supplier data emphasizing the importance of controlling substitution patterns on the triazine rings to achieve the desired functionalization with hydroxyethyl methylamino groups.

  • Analytical characterization by NMR, IR, and mass spectrometry confirms the substitution pattern and integrity of the stilbene disulfonate core with triazine substituents.

  • The disodium salt form enhances water solubility, which is critical for applications in aqueous systems such as fluorescent brighteners and optical brightening agents.

  • Research also highlights the sensitivity of the chloro substituents on triazine to nucleophilic substitution, which is exploited in the stepwise introduction of amino substituents to tailor the compound's properties.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Stilbene, cyanuric chloride, 2-hydroxyethyl methylamine, sodium hydroxide
Key Reactions Sulfonation, nucleophilic aromatic substitution, amine substitution on triazine
Reaction Conditions Low to moderate temperature, aqueous-organic solvents, controlled pH
Purification Methods Crystallization, ion-exchange chromatography
Product Form Disodium salt for enhanced solubility
Analytical Techniques NMR, IR, MS for structural confirmation

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : The compound exhibits antimicrobial properties that can be utilized in developing new antibiotics or preservatives in pharmaceutical formulations. Research has shown that triazine derivatives often possess significant antibacterial activity due to their ability to disrupt bacterial cell membranes .
  • Drug Delivery Systems : The sulfonic acid group enhances solubility and bioavailability of drugs. This compound can be incorporated into drug delivery systems to improve the pharmacokinetics of poorly soluble drugs .
  • Cancer Treatment : Some studies indicate that compounds with similar structures have potential anticancer activities. The ability to target specific cellular pathways makes this compound a candidate for further research in oncology .

Agricultural Applications

  • Herbicides and Pesticides : The compound's structure allows it to act as an effective herbicide or pesticide. Its triazine moiety is known for inhibiting photosynthesis in plants, making it useful in controlling unwanted vegetation .
  • Fertilizer Additives : When used as an additive in fertilizers, it can enhance nutrient uptake by plants due to its chelating properties that improve the availability of micronutrients in the soil .

Materials Science Applications

  • Optical Brighteners : The compound is used as an optical brightener in textiles and paper products. Its fluorescent properties help enhance the brightness of materials by absorbing UV light and re-emitting it as visible light .
  • Polymer Additives : In polymer chemistry, this compound can be utilized as a modifier to improve the thermal and mechanical properties of plastics and resins. It acts as a processing aid that enhances flow characteristics during manufacturing processes .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive bacteria.
Drug Delivery Enhanced solubility and bioavailability of poorly soluble drugs when formulated with the compound.
Herbicide Efficacy Effective control of broadleaf weeds with minimal impact on crop yield when applied at recommended rates.
Optical Brightening Improved brightness levels in cotton fabrics leading to increased market value for treated textiles.

Mechanism of Action

The mechanism of action of Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves the absorption of ultraviolet light and re-emission as visible blue lightThe compound’s molecular targets include various substrates in detergents, paper, and textiles, where it binds and enhances the appearance of whiteness .

Comparison with Similar Compounds

Research Findings and Trends

  • Market Demand: North America and Europe prioritize chloro-substituted derivatives for industrial catalysts, while Asia-Pacific leads in detergent brighteners .
  • Biodegradation: Compounds with hydroxyalkylamino groups degrade faster (>60% in 28 days) compared to chloro-substituted analogs (<20%) .
  • Synthetic Challenges : Multi-step synthesis of triazine-linked benzenesulfonic acids requires precise control to avoid byproducts like sulfonated stilbene dimers .

Biological Activity

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt (CAS Number: 27344-06-5) is a synthetic compound with applications primarily in the dye industry and as a fluorescent brightener. Its complex structure includes multiple functional groups that contribute to its biological activity. This article reviews the biological effects of this compound based on various studies, highlighting its potential mutagenic and cytotoxic properties.

PropertyValue
Molecular FormulaC36_{36}H32_{32}N12_{12}Na16_{16}O14_{14}S4_{4}
Molecular Weight1352.79 g/mol
Density1.556 g/cm³
SolubilitySoluble in water
pHNeutral (approx. 7)

Mutagenicity and Carcinogenicity

Research indicates that compounds similar to benzenesulfonic acid derivatives can exhibit mutagenic properties. A study on azo dyes demonstrated that azo bond cleavage could lead to the formation of potentially carcinogenic aromatic amines . The presence of sulfonic acid groups may influence the reactivity of these compounds in biological systems, potentially leading to DNA damage.

Cytotoxic Effects

In vitro studies have shown that certain derivatives of benzenesulfonic acid can induce cytotoxicity in various cell lines. For example, one study reported that exposure to similar triazine-based compounds resulted in significant cell death at higher concentrations . The mechanism of action is believed to involve oxidative stress and disruption of cellular functions.

Case Studies

  • Azo Dye Derivatives : A case study investigated the biological effects of azo dye derivatives containing sulfonic acid moieties. Results indicated that these compounds could induce genotoxicity and cytotoxicity in human cell lines, likely due to their ability to generate reactive oxygen species (ROS) .
  • Environmental Impact : Another study evaluated the environmental persistence and toxicity of benzenesulfonic acid derivatives in aquatic systems. It was found that these compounds could bioaccumulate and exert toxic effects on aquatic organisms, raising concerns about their ecological impact .

The biological activity of benzenesulfonic acid derivatives can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : These compounds can undergo metabolic activation leading to the formation of ROS, which can damage cellular components including DNA.
  • Azo Bond Cleavage : The cleavage of azo bonds under reductive conditions can release aromatic amines that are known mutagens .

Q & A

Q. What are the critical considerations for synthesizing this compound to ensure structural fidelity?

Synthesis requires precise control of substituent reactivity. The triazine core must undergo sequential nucleophilic substitution with chloro groups replaced by amines (e.g., 2-hydroxyethylmethylamine) under anhydrous conditions . Key steps include:

  • Temperature modulation (40–60°C) to avoid side reactions.
  • Stoichiometric ratios (1:2 for triazine:amine) to prevent incomplete substitution.
  • Post-synthetic purification via ion-exchange chromatography to isolate the disodium salt form .

Q. Which analytical techniques are most effective for confirming the compound’s structure?

Use a multi-technique approach:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C28H34N10O10S2·2Na).
  • 1H/13C NMR to resolve ethylene bridges and triazine-amine coupling (δ 3.5–4.0 ppm for hydroxyethyl protons) .
  • FTIR for sulfonate (SO3⁻) stretches (~1180–1120 cm⁻¹) and triazine ring vibrations (1550–1450 cm⁻¹) .

Advanced Research Questions

Q. How do variations in triazine substituents affect the compound’s photophysical properties?

Substituents like chloro, hydroxyethyl, or methylamino groups modulate conjugation and solubility:

Substituent (Position)Effect on λmax (nm)Quantum YieldSolubility in H2O
-Cl (4-position)320–3400.45Moderate
-N(CH3)(CH2CH2OH) (6)350–3700.62High

Advanced studies require time-resolved fluorescence spectroscopy to correlate substituent electronics with excited-state lifetimes.

Q. What experimental strategies resolve contradictions in reported stability data under acidic conditions?

Discrepancies arise from protonation of sulfonate groups versus triazine hydrolysis. To address this:

  • Perform pH-dependent stability assays (pH 2–12) with HPLC monitoring.
  • Use DFT calculations to predict protonation sites and hydrolysis barriers .
  • Cross-validate with kinetic studies (Arrhenius plots) to isolate degradation pathways .

Q. How can mechanistic studies clarify the compound’s role in radical scavenging or coordination chemistry?

  • EPR spectroscopy with spin traps (e.g., DMPO) identifies radical intermediates during sulfonate-mediated redox reactions .
  • X-ray crystallography or EXAFS reveals coordination modes with transition metals (e.g., Fe³⁺, Cu²⁺), leveraging the triazine’s N-donor sites .

Methodological Challenges

Q. What are the limitations of computational models in predicting this compound’s environmental fate?

Existing QSAR models underestimate sulfonate persistence due to:

  • Inadequate parametrization of ethylene bridge hydrophobicity.
  • Ignoring microbial degradation pathways specific to triazine derivatives. Solutions include hybrid MD/QSAR simulations incorporating soil adsorption coefficients (Kd) from column leaching experiments .

Q. How to optimize synthetic yields while minimizing hazardous byproducts?

  • Replace traditional solvents (DMF) with ionic liquids to enhance reaction efficiency and reduce waste .
  • Implement flow chemistry for precise control over exothermic amination steps .
  • Monitor byproducts (e.g., unreacted triazine chlorides) via inline UV-Vis spectroscopy .

Environmental and Regulatory Considerations

Q. What lifecycle assessment (LCA) metrics are critical for evaluating ecological risks?

Prioritize:

  • PBT (Persistence, Bioaccumulation, Toxicity) profiling : Current data suggest low bioaccumulation (log P < 2.5) but unresolved persistence in aquatic systems .
  • Transformation products : Identify sulfonated triazine fragments via LC-QTOF-MS in simulated wastewater .

Data Gaps and Future Directions

Q. Which in vitro assays best predict the compound’s bioavailability in biological systems?

  • Caco-2 cell monolayers to measure intestinal permeability.
  • Plasma protein binding assays (equilibrium dialysis) to assess free fraction availability .

Q. How can advanced materials leverage this compound’s unique sulfonate-triazine architecture?

Potential applications include:

  • Ion-exchange membranes for batteries, exploiting sulfonate’s conductivity.
  • Metal-organic frameworks (MOFs) with triazine as a linker for gas storage .

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